molecular formula C12H16N2O4 B8493766 2-Pentanoylamino-5-methoxy-nitrobenzene

2-Pentanoylamino-5-methoxy-nitrobenzene

Cat. No. B8493766
M. Wt: 252.27 g/mol
InChI Key: PXCUPKILSYETTA-UHFFFAOYSA-N
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Patent
US05864043

Procedure details

4.2 g (0.025 mol) of 2-nitro-4-methoxy-aniline are dissolved in 30 ml of pyridine, cooled to 0° C. and treated with 3.3 g (0.0275 mol) of valeryl chloride with stirring. After stirring for 1 hour at ambient temperature, the mixture is poured into iced water, the crystals are filtered off under suction and dried.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:5]=1[NH2:6])([O-:3])=[O:2].[C:13](Cl)(=[O:18])[CH2:14][CH2:15][CH2:16][CH3:17].O>N1C=CC=CC=1>[C:13]([NH:6][C:5]1[CH:7]=[CH:8][C:9]([O:11][CH3:12])=[CH:10][C:4]=1[N+:1]([O-:3])=[O:2])(=[O:18])[CH2:14][CH2:15][CH2:16][CH3:17]

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC(=C1)OC
Name
Quantity
30 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
3.3 g
Type
reactant
Smiles
C(CCCC)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 1 hour at ambient temperature
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the crystals are filtered off under suction
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
C(CCCC)(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.